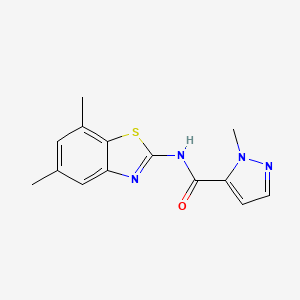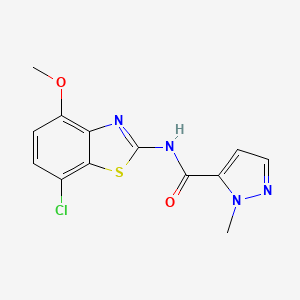![molecular formula C18H24N4O4S B6530301 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 1019097-28-9](/img/structure/B6530301.png)
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide, also known as N-Morpholine-4-sulfonylbenzamide (NMBS), is a novel, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. NMBS has been shown to inhibit DHODH activity in vitro and in vivo, as well as to inhibit the growth of cancer cells in culture.
Wissenschaftliche Forschungsanwendungen
NMBS has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. In vitro studies have demonstrated that NMBS is a potent inhibitor of DHODH activity, which is involved in the de novo biosynthesis of pyrimidines. In addition, NMBS has been shown to inhibit the growth of cancer cells in culture. NMBS has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Wirkmechanismus
NMBS is thought to exert its inhibitory effects on DHODH and COX-2 by binding to the active sites of these enzymes. This binding inhibits the enzymes’ ability to catalyze the conversion of their respective substrates into products. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
NMBS has been shown to inhibit the activity of DHODH and COX-2 in vitro and in vivo. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation. In addition, NMBS has been shown to reduce the production of inflammatory mediators such as prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
NMBS is a novel, small molecule inhibitor of DHODH and COX-2, making it a promising target for the development of therapeutic agents. NMBS is relatively easy to synthesize and can be purified using simple chromatographic techniques. However, due to its small size, NMBS is not as potent as some other inhibitors of DHODH and COX-2.
Zukünftige Richtungen
Despite its small size, NMBS has been shown to be a potent inhibitor of DHODH and COX-2 in vitro and in vivo. Future studies should focus on further optimizing NMBS as an inhibitor of these enzymes. Additionally, further research should be conducted to explore the potential therapeutic applications of NMBS, such as its use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. Additionally, NMBS should be further studied for its potential as a drug delivery system. Finally, NMBS should be further studied for its potential interactions with other molecules and its effects on other biochemical pathways.
Synthesemethoden
NMBS can be synthesized using a three-step procedure. In the first step, morpholine-4-sulfonyl chloride is reacted with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl chloride to form N-morpholine-4-sulfonylbenzamide. In the second step, the reaction mixture is heated to 80°C and stirred for 2 hours to complete the reaction. In the final step, the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13(2)22-17(12-14(3)20-22)19-18(23)15-4-6-16(7-5-15)27(24,25)21-8-10-26-11-9-21/h4-7,12-13H,8-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYMUBYLHYVNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)
![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)